REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CN(C=O)C.O([CH2:26][C:27]([F:30])([F:29])[F:28])S(C(F)(F)F)(=O)=O>O>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:26][C:27]([F:30])([F:29])[F:28])[CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
582 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1
|
Name
|
cesium carbonate
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)CC(F)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (3×20 mL) and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN(C1)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 857 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 103.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |